3-Hydroxy-5-(trifluoromethyl)quinoline
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Overview
Description
Preparation Methods
The synthesis of 3-Hydroxy-5-(trifluoromethyl)quinoline typically involves cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorinations . One common method is the copper-catalyzed oxidative trifluoromethylation of quinolin-3-boronic acid, which results in the formation of the desired quinoline derivative . Industrial production methods often utilize metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to their efficiency and scalability .
Chemical Reactions Analysis
3-Hydroxy-5-(trifluoromethyl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring into dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions, particularly involving the trifluoromethyl group, are common.
Cross-Coupling: The compound can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form various substituted quinolines.
Scientific Research Applications
3-Hydroxy-5-(trifluoromethyl)quinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Mechanism of Action
The mechanism of action of 3-Hydroxy-5-(trifluoromethyl)quinoline involves its interaction with various molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to inhibit enzymes and disrupt cellular processes. For example, it can inhibit bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and bacterial cell death . Additionally, its antineoplastic activity is attributed to its ability to interfere with cell division and induce apoptosis in cancer cells .
Comparison with Similar Compounds
3-Hydroxy-5-(trifluoromethyl)quinoline can be compared with other fluorinated quinolines, such as:
5,6,8-Trifluoroquinoline: Similar in structure but with different substitution patterns, leading to variations in biological activity.
6-Trifluoromethyl-5,7,8-trifluoroquinoline: Another fluorinated quinoline with multiple trifluoromethyl groups, offering unique properties for specific applications.
Properties
IUPAC Name |
5-(trifluoromethyl)quinolin-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO/c11-10(12,13)8-2-1-3-9-7(8)4-6(15)5-14-9/h1-5,15H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVUFZBLIQZGYRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=C(C=NC2=C1)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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